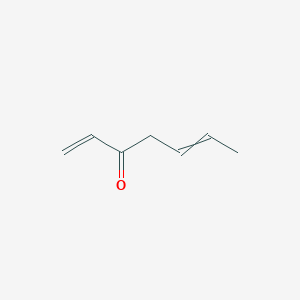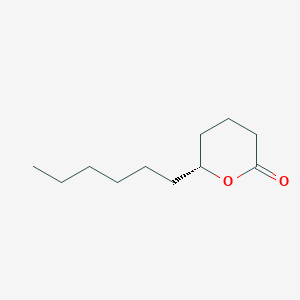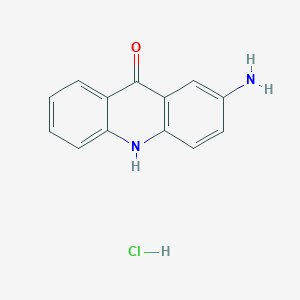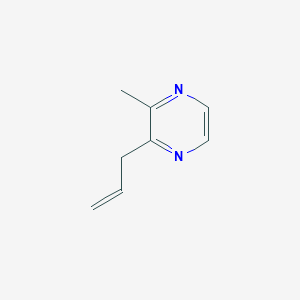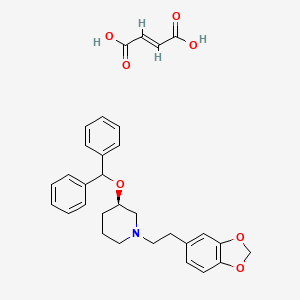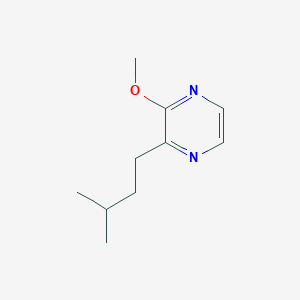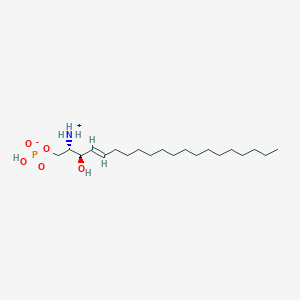
(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Übersicht
Beschreibung
Sphingosin-1-phosphat (d20:1) ist ein zwitterionisches Sphingolipid, das ein phosphoryliertes Derivat der langkettigen Base C20-Sphingosin ist. Es spielt eine wichtige Rolle in verschiedenen physiologischen und zellulären Prozessen, einschließlich Atherosklerose, Entzündung, Immunität, Tumorigenese und Zellproliferation. Sphingosin-1-phosphat (d20:1) ist besonders wichtig für die Entwicklung des Säugetiergehirns und des Herzens .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Sphingosin-1-phosphat (d20:1) kann durch Phosphorylierung der langkettigen Base C20-Sphingosin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Phosphorylierungsmitteln wie Adenosintriphosphat (ATP) in Gegenwart von Sphingosin-Kinase-Enzymen . Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Umgebung mit spezifischen pH- und Temperatureinstellungen, um die Stabilität und Effizienz der Reaktion zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Sphingosin-1-phosphat (d20:1) beinhaltet die großtechnische Synthese unter Verwendung von Bioreaktoren. Der Prozess umfasst die Kultivierung von Zellen, die Sphingosin-Kinase-Enzyme exprimieren, gefolgt von der Extraktion und Reinigung der Verbindung. Die Verwendung fortschrittlicher Chromatographietechniken sorgt für hohe Reinheit und Ausbeute .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sphingosine-1-phosphate (d20:1) can be synthesized through the phosphorylation of long-chain base C20 sphingosine. The process involves the use of phosphorylating agents such as adenosine triphosphate (ATP) in the presence of sphingosine kinase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability and efficiency of the reaction.
Industrial Production Methods
Industrial production of sphingosine-1-phosphate (d20:1) involves large-scale synthesis using bioreactors. The process includes the cultivation of cells that express sphingosine kinase enzymes, followed by the extraction and purification of the compound. The use of advanced chromatography techniques ensures high purity and yield .
Analyse Chemischer Reaktionen
Reaktionstypen
Sphingosin-1-phosphat (d20:1) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, erfordern aber im Allgemeinen eine kontrollierte Temperatur und einen kontrollierten pH-Wert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Sphingosin-1-phosphat (d20:1), die unterschiedliche biologische Aktivitäten und Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Sphingosin-1-phosphat (d20:1) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Entwicklung von Arzneimitteln und als Biomarker für verschiedene Krankheiten verwendet.
Wirkmechanismus
Sphingosin-1-phosphat (d20:1) entfaltet seine Wirkung, indem es als partieller Agonist am Sphingosin-1-phosphat-Rezeptor 2 (S1P2) wirkt. Es hat die Fähigkeit, die durch Sphingosin-1-phosphat (d18:1) vermittelte Induktion der Cyclooxygenase 2 (COX2) zu hemmen. Diese Modulation der S1P-Signalwege beeinflusst verschiedene zelluläre Prozesse, einschließlich Entzündung und Tumorigenese .
Wirkmechanismus
Sphingosine-1-phosphate (d20:1) exerts its effects by acting as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). It has the ability to inhibit sphingosine-1-phosphate (d18:1)-mediated cyclooxygenase 2 (COX2) induction. This modulation of S1P signaling pathways influences various cellular processes, including inflammation and tumorigenesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sphingosin-1-phosphat (d18:1): Ein gut untersuchtes Sphingolipid mit einer 18-Kohlenstoff-Langkettenbasislänge, das an ähnlichen physiologischen Prozessen beteiligt ist.
Sphingosin-1-phosphat (d16:1): Ein weiteres Sphingolipid mit einer 16-Kohlenstoff-Langkettenbasislänge, das für seine Rolle in der Zellsignalübertragung bekannt ist.
Einzigartigkeit
Sphingosin-1-phosphat (d20:1) ist einzigartig aufgrund seiner 20-Kohlenstoff-Langkettenbasislänge, die es ihm ermöglicht, als endogener Modulator der Sphingosin-1-phosphat-Signalübertragung zu wirken. Seine partielle Agonismus am S1P2-Rezeptor und seine Fähigkeit, die COX2-Induktion zu hemmen, machen es von anderen Sphingolipiden unterscheidbar .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUWWSOTAGQJFW-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677069 | |
| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-75-2 | |
| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?
A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []
Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?
A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



